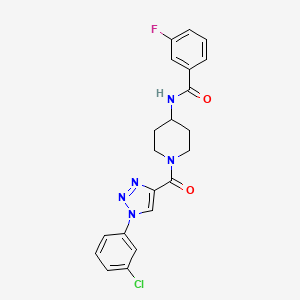

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide

Description

Properties

IUPAC Name |

N-[1-[1-(3-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClFN5O2/c22-15-4-2-6-18(12-15)28-13-19(25-26-28)21(30)27-9-7-17(8-10-27)24-20(29)14-3-1-5-16(23)11-14/h1-6,11-13,17H,7-10H2,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAWKPICVMEINI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC(=CC=C2)F)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClFN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide involves multiple steps:

Formation of the Triazole Ring: : This typically involves a click chemistry reaction where an azide reacts with an alkyne under Cu(I)-catalyzed conditions, producing the 1,2,3-triazole ring.

Introduction of the Chlorophenyl Group: : This can be achieved through aromatic substitution reactions where the triazole ring is substituted by a chlorophenyl group using appropriate reagents and conditions.

Acylation to Form the Carbonyl Piperidinyl Triazole: : The triazole compound undergoes an acylation reaction with a carbonyl compound to form the carbonyl-piperidin-4-yl group.

Attachment of the Fluorobenzamide Group: : This involves the coupling of the previously formed intermediate with 3-fluorobenzamide using coupling agents like EDCI or DCC under suitable conditions.

Industrial Production Methods

For industrial-scale production, the aforementioned reactions are optimized for efficiency and yield. The use of automated reactors and continuous flow systems can enhance the scalability. Additionally, purification methods such as recrystallization, chromatography, and distillation are essential to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound may undergo oxidation reactions, particularly on the triazole ring, leading to the formation of oxo derivatives.

Reduction: : Reductive conditions can modify the carbonyl group, potentially reducing it to an alcohol.

Substitution: : Halogenated aromatic rings are often susceptible to nucleophilic substitution, where the chlorine and fluorine atoms may be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: : Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be used.

Reduction: : Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: : Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation Products: : Formation of oxo derivatives on the triazole ring.

Reduction Products: : Alcohol derivatives from the reduction of the carbonyl group.

Substitution Products: : Substituted aromatic rings where the halogens are replaced with other functional groups.

Scientific Research Applications

This compound's unique structure allows it to interact with various biological targets, making it valuable in multiple research fields:

Chemistry: : It serves as a precursor or intermediate in the synthesis of other complex molecules.

Biology: : The compound’s interaction with proteins and enzymes can be studied to understand biological pathways.

Industry: : Its application in material science for creating new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets:

Molecular Targets: : Potential targets include enzymes and receptors that are critical in various biochemical pathways.

Pathways Involved: : The compound may modulate signaling pathways, alter enzyme activity, or bind to receptor sites, influencing biological responses.

Comparison with Similar Compounds

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide can be compared to other triazole derivatives:

Similar Compounds: : Examples include 1-(3-chlorophenyl)-1H-1,2,3-triazole and N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-benzamide.

Unique Features: : The presence of both chlorophenyl and fluorobenzamide groups makes it distinct in terms of its steric and electronic properties, potentially leading to unique interactions with biological targets.

Biological Activity

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The triazole ring structure is known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure

The compound can be structurally represented as follows:

This structure features a triazole moiety linked to a piperidine ring and substituted with a fluorobenzamide group.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazole ring is known to inhibit specific enzymes and receptors, leading to modulation of biological pathways. For instance:

- Acetylcholinesterase (AChE) Inhibition : The presence of the triazole ring allows for competitive inhibition of AChE, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease .

- Anticancer Activity : The compound may exert cytotoxic effects on cancer cells by inducing apoptosis through the inhibition of kinases involved in cell proliferation.

Anticholinesterase Activity

Several studies have highlighted the anticholinesterase potential of triazole derivatives. The compound has shown promising results in inhibiting both AChE and butyrylcholinesterase (BuChE), which are essential for regulating acetylcholine levels in the nervous system. This activity is particularly relevant for developing treatments for Alzheimer's disease.

| Compound | IC50 (μM) | Target |

|---|---|---|

| N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide | TBD | AChE/BuChE |

| Donepezil | 6.21 ± 0.52 | AChE |

Note: TBD indicates that specific IC50 values for the compound need to be established through further research.

Antimicrobial Activity

Triazole derivatives have demonstrated significant antimicrobial properties against various pathogens. The mechanism often involves disrupting cell membrane integrity or inhibiting key metabolic pathways in bacteria and fungi.

Study 1: Neuroprotective Effects

A recent study investigated the neuroprotective effects of several triazole derivatives, including our compound of interest. In vitro assays showed that the compound significantly reduced neuronal cell death induced by oxidative stress, thereby suggesting its potential as a neuroprotective agent .

Study 2: Anticancer Properties

Another research effort focused on evaluating the anticancer properties of triazole derivatives against human cancer cell lines. The results indicated that compounds with similar structural features exhibited potent cytotoxic effects, with mechanisms involving apoptosis induction and cell cycle arrest.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.